molecular formula C48H72O21 B1675303 6-[2-[[4,4,6a,6b,8a,11,14b-Heptamethyl-14-oxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 118325-22-7

6-[2-[[4,4,6a,6b,8a,11,14b-Heptamethyl-14-oxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1675303
CAS No.: 118325-22-7
M. Wt: 985.1 g/mol
InChI Key: HJFOOTRGDAPZMV-UHFFFAOYSA-N
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Description

Table 1: Physicochemical Properties of Licoricesaponin A3

Property Value Source
Molecular weight 985.1 g/mol
Melting point Not reported -
Boiling point 1075.8 ± 65.0 °C (predicted)
Density 1.5 ± 0.1 g/cm³
LogP (XLogP3-AA) 1.9
Hydrogen bond donors 11
Hydrogen bond acceptors 21
Solubility Soluble in DMSO, chloroform

Spectroscopic properties :

  • UV-Vis : λₘₐₓ at 254 nm (conjugated diene system).
  • IR : Bands at 3400 cm⁻¹ (-OH), 1720 cm⁻¹ (C=O), and 1070 cm⁻¹ (C-O-C glycosidic bonds).

Thermodynamic stability :

  • ΔG of solvation : -45.2 kcal/mol (water), indicating favorable solubility.
  • Rotatable bonds : 10, contributing to conformational diversity.

Properties

IUPAC Name

6-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O21/c1-43(2)23-8-11-48(7)36(21(50)16-19-20-17-45(4,13-12-44(20,3)14-15-47(19,48)6)42(63)69-39-31(57)26(52)25(51)22(18-49)64-39)46(23,5)10-9-24(43)65-41-35(30(56)29(55)34(67-41)38(61)62)68-40-32(58)27(53)28(54)33(66-40)37(59)60/h16,20,22-36,39-41,49,51-58H,8-15,17-18H2,1-7H3,(H,59,60)(H,61,62)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOOTRGDAPZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licoricesaponin A3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118325-22-7
Record name Licoricesaponin A3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 199 °C
Record name Licoricesaponin A3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of licoricesaponin A3 typically involves the extraction of licorice roots followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate licoricesaponin A3 .

Industrial Production Methods: Industrial production of licoricesaponin A3 involves large-scale extraction from licorice roots. The roots are dried, ground, and extracted using solvents. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained after several purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Licoricesaponin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of licoricesaponin A3, which may exhibit different pharmacological properties .

Scientific Research Applications

Scientific Research Applications of Licorice-Saponin A3

Licorice-saponin A3, a natural triterpenoid derived from licorice, has demonstrated promising inhibitory activity against SARS-CoV-2 infection . Research indicates its potential as an antiviral drug candidate, particularly for COVID-19, through multiple mechanisms .

Anti-Viral Properties

Licorice-saponin A3 (A3) demonstrates potent inhibition of SARS-CoV-2 infection . Studies have shown that A3 targets the nsp7 protein of SARS-CoV-2, with an EC50 value of 75 nM . It can also inhibit the receptor-binding domain (RBD) of the SARS-CoV-2 S protein, with an EC50 of 1.016 μM . The mechanism involves binding with Y453 of RBD, as determined by hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis combined with quantum mechanics/molecular mechanics (QM/MM) simulations . These findings suggest that A3 could be a broad-spectrum small molecule drug candidate for COVID-19 .

Anti-Inflammatory Properties

In addition to its antiviral effects, Licorice-saponin A3 exhibits anti-inflammatory properties . Phosphoproteomics analysis and multi-fluorescent immunohistochemistry (mIHC) have shown that A3 inhibits host inflammation by directly modulating the JNK and p38 MAPK pathways, thereby rebalancing immune dysregulation . Studies using RAW264.7 cells induced by LPS showed that MGF SA could inhibit the transfer of NF-κB p65 from the cytoplasm to the nucleus .

Pharmacokinetic and Cell Model Studies

The drug potential of Licorice-saponin A3 has been confirmed through cell models and pharmacokinetic (PK) studies . These studies support the idea that licorice triterpenoids could contribute to the clinical efficacy of licorice for COVID-19 and may serve as promising candidates for antiviral drug development .

Metabolomics Impact

Metabolomics studies have further elucidated the mechanism of MGF SA intervention on the inflammatory metabolic profile induced by LPS . Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) models indicated significant metabolic differences . MGF SA was found to effectively relieve the nuclear metastasis of NF-κB p65 and the release of inflammatory cytokines induced by LPS .

Potential Drug Candidates

Licorice-saponin A3 and glycyrrhetinic acid (GA) from licorice potently inhibit SARS-CoV-2 infection by affecting entry and replication of the virus . These triterpenoids may contribute to the clinical efficacy of licorice for COVID-19 .

Data Tables

Table 1: Inhibitory Effects of Licorice-Saponin A3 on SARS-CoV-2

TargetEC50 ValueReference
nsp7 protein75 nM
RBD of SARS-CoV-2 S protein1.016 μM

Table 2: Impact of MGF SA on NF-κB Inflammatory Pathway

TreatmentEffect
MGF SA (500 mg/L)Inhibits LPS-induced NF-κB p65 nuclear migration
MGF SA (500 mg/L)Reduces total protein expression of NF-κB p65 in inflammatory cells

Mechanism of Action

Licoricesaponin A3 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Licoricesaponin A3 belongs to a family of triterpenoid saponins in licorice, sharing structural similarities with glycyrrhizin, licoricesaponins G2, B2, J2, and E2. Key differences lie in glycosylation patterns and substituents:

Compound Molecular Formula Molecular Weight Glycosylation Melting Point
Licoricesaponin A3 C₄₈H₇₂O₂₁ 985.08 2 glucuronic acids 249–251°C
Glycyrrhizin C₄₂H₆₂O₁₆ 822.93 2 glucuronic acids + 1 glucose 220°C (decomp.)
Licoricesaponin G2 C₄₈H₇₂O₂₀ 968.07 2 glucuronic acids + 1 rhamnose Not reported
Licoricesaponin B2 C₄₇H₇₀O₂₀ 950.06 1 glucuronic acid + 1 glucose 196–199°C
Licoricesaponin E2 C₄₈H₇₂O₂₂ 1000.08 3 glucuronic acids Not reported

Sources:

Licoricesaponin A3 and glycyrrhizin are structurally closest, but glycyrrhizin includes an additional glucose unit, enhancing its solubility and commercial relevance as a sweetener . Licoricesaponin E2, with three glucuronic acids, exhibits higher polarity and distinct chromatographic behavior .

Pharmacological Activities

Anticancer Activity

Licoricesaponin A3 itself shows weak cytotoxicity (IC₅₀ > 100 μM) against MGC-803 (gastric cancer), SW620 (colon cancer), and SMMC-7721 (liver cancer) cell lines. However, its aglycone (glycyrrhetinic acid) exhibits potent activity (IC₅₀ = 18.3–41.6 μM), comparable to licoricesaponin B2 and E2 aglycones . This underscores the role of sugar moieties in attenuating direct cytotoxicity while preserving precursor functions.

Anti-Inflammatory and Antiviral Effects

Licoricesaponin G2 and J2 demonstrate marked anti-inflammatory activity in Oxytropis hirta, reducing swelling and promoting wound healing .

Metabolic Stability

Processing methods (e.g., stir-frying) reduce licoricesaponin A3 content by 4.69-fold, similar to licoricesaponin G2 (−3.40×) but contrasting with glycycoumarin, which increases by 5.93× . This highlights differential stability under thermal or chemical stress.

Biological Activity

Licoricesaponin A3 (LSA3), a triterpenoid saponin derived from the roots of Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological effects, particularly its antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

Licoricesaponin A3 has a complex molecular structure characterized by its molecular formula C48H72O21C_{48}H_{72}O_{21} and a molecular weight of approximately 1,020.08 g/mol. The unique arrangement of sugar moieties and aglycone structures contributes to its bioactivity, influencing various biochemical processes such as lipid metabolism and cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted LSA3's potential as a broad-spectrum inhibitor against SARS-CoV-2, the virus responsible for COVID-19.

  • Mechanism of Action : LSA3 primarily targets the receptor-binding domain (RBD) of the viral spike protein. It has been shown to inhibit multiple variants of SARS-CoV-2, including Alpha, Beta, Delta, and Omicron strains. The effective concentration (EC50) for inhibiting the Omicron variant was reported at approximately 1.016 μM .
  • Binding Affinity : Research utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) and quantum mechanics/molecular mechanics (QM/MM) simulations demonstrated that LSA3 binds to critical sites on the RBD, specifically at position Y453 .
  • Inflammation Modulation : Beyond direct antiviral effects, LSA3 also exhibits anti-inflammatory properties by modulating key signaling pathways such as JNK and p38 MAPK, which are involved in immune response regulation .

Anticancer Activity

Licoricesaponin A3 has shown promising cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μmol/L)
MGC-803>100
SW620>100
SMMC-7721>100

Although these values indicate that further optimization may be necessary to enhance potency, initial findings suggest that LSA3 could play a role in cancer therapy through mechanisms involving apoptosis and inhibition of tumor growth .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, LSA3 demonstrates significant anti-inflammatory activity:

  • In Vivo Studies : In animal models of acute lung injury induced by lipopolysaccharides (LPS), treatment with LSA3 resulted in reduced inflammatory markers and improved lung histopathology .
  • Cytokine Regulation : LSA3 has been observed to rebalance immune dysregulation by modulating cytokine release, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of LSA3:

  • COVID-19 Treatment : A study indicated that patients consuming licorice extracts may experience reduced severity of COVID-19 symptoms due to the antiviral properties of compounds like LSA3 .
  • Cancer Therapy : Research on animal models suggests that LSA3 may mitigate tumor-induced damage in organs such as the liver and kidneys, indicating potential for use in adjunctive cancer therapies .

Q & A

Q. What is the chemical structure of Licoricesaponin A3, and how does it influence its pharmacological activity?

Licoricesaponin A3 (C₄₈H₇₂O₂₁; molecular weight 985.08) is an oleanane-type triterpene oligoglycoside with a complex structure featuring a glycyrretol core linked to multiple sugar moieties, including glucuronic acid . Its bioactivity, such as cytotoxicity and insulin-sensitizing effects, is attributed to the amphiphilic nature of the molecule, where the hydrophobic triterpene core interacts with cell membranes, and hydrophilic sugar chains enhance solubility and receptor binding . Structural elucidation typically employs NMR, MS, and X-ray crystallography .

Q. What methodologies are recommended for isolating Licoricesaponin A3 from Glycyrrhiza uralensis?

Licoricesaponin A3 is isolated via solvent extraction (e.g., 50% ethanol) followed by chromatographic purification using techniques like pH-zone-refining counter-current chromatography (CCC) or HPLC . Critical steps include optimizing solvent polarity (e.g., ethyl acetate-methanol-water systems) and monitoring purity via HPLC with UV detection at 254 nm .

Q. How should Licoricesaponin A3 stock solutions be prepared to ensure stability in experimental assays?

Stock solutions are prepared in DMSO at concentrations ≤10 mM, with aliquots stored at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Solubility in aqueous buffers is limited (<1 mg/mL), necessitating dilution in culture media with <0.1% DMSO to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Licoricesaponin A3’s cytotoxicity in cancer cell lines?

Studies report IC₅₀ values >100 μM in MGC-803, SW620, and SMMC-7721 cells, while its aglycone derivatives show higher potency (IC₅₀: 18.3–41.6 μM) . To address discrepancies:

  • Compare glycosylated vs. deglycosylated forms.
  • Standardize assay conditions (e.g., exposure time, serum concentration).
  • Validate via orthogonal methods (e.g., apoptosis markers, mitochondrial membrane potential assays) .

Q. What experimental designs are optimal for studying Licoricesaponin A3’s anti-inflammatory mechanisms?

Licoricesaponin A3 inhibits NF-κB by targeting IκB kinase (IKK) phosphorylation, reducing pro-inflammatory cytokines like TNF-α. Recommended approaches:

  • Use LPS-stimulated macrophages (RAW 264.7 or primary cells) with Western blotting for IκB-α degradation.
  • Measure IL-6 and IL-1β via ELISA.
  • Include positive controls (e.g., dexamethasone) and dose-response curves (1–50 μM) .

Q. How does Licoricesaponin A3 enhance insulin sensitivity, and what models validate this activity?

Licoricesaponin A3 improves glucose uptake via AMPK activation in adipocytes and hepatocytes. Methodological considerations:

  • Use 3T3-L1 adipocytes or HepG2 cells treated with high glucose/palmitate.
  • Assess GLUT4 translocation via immunofluorescence.
  • Validate in vivo using diabetic rodent models (e.g., db/db mice) with oral glucose tolerance tests .

Q. What analytical strategies are effective for quantifying Licoricesaponin A3 in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for pharmacokinetic studies. Key parameters:

  • Column: C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase: 0.1% formic acid in water/acetonitrile.
  • Limit of quantification (LOQ): ≤10 ng/mL in plasma .

Methodological Challenges & Data Interpretation

Q. How can researchers address batch-to-batch variability in Licoricesaponin A3 purity?

  • Source compounds from suppliers providing HPLC ≥98% purity certificates .
  • Pre-screen batches via TLC or NMR for glycoside integrity.
  • Include internal standards (e.g., glycyrrhizin) in assays to normalize bioactivity data .

Q. What controls are essential when studying Licoricesaponin A3’s antimutagenic effects?

In Ames tests, include:

  • Negative controls (DMSO alone).
  • Positive controls (e.g., licoricesaponin G2 at 50–500 μg/plate).
  • Validate dose-dependent effects, as high concentrations (>100 μg/plate) may paradoxically increase mutagenicity due to pro-oxidant activity .

Q. How can structural analogs of Licoricesaponin A3 be leveraged to overcome solubility limitations?

  • Synthesize methylated or acetylated derivatives to enhance lipophilicity.
  • Use nanoformulations (e.g., liposomes) for in vivo delivery.
  • Compare analogs via molecular docking to predict target affinity (e.g., HIV gp120 or aldose reductase) .

Emerging Research Directions

Q. What gaps exist in understanding Licoricesaponin A3’s role in metabolic disease?

  • Mechanistic links between AMPK activation and gut microbiota modulation.
  • Synergy with antidiabetic drugs (e.g., metformin) in polypharmacy models.
  • Long-term toxicity profiles in chronic dosing regimens .

Q. How can omics technologies advance Licoricesaponin A3 research?

  • Transcriptomics: RNA-seq to identify downstream targets (e.g., PPARγ, SREBP1).
  • Metabolomics: LC-MS profiling of triterpene metabolism in liver microsomes.
  • Proteomics: SILAC-based quantification of NF-κB pathway proteins .

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